Stereoselective Anticoagulant Potency: S-Enantiomer 1.5–2.5× More Potent Than R-Enantiomer in Human Subjects
(S)-Phenprocoumon exhibits enantiomer-specific anticoagulant potency that significantly exceeds that of R(+)-phenprocoumon. In a single oral dose study (0.6 mg/kg) conducted in 5 healthy human subjects, S(-) phenprocoumon was found to be 1.6 to 2.6 times as potent as R(+) phenprocoumon when the area under the effect/time curve was used to quantify total anticoagulant effect per dose. When comparing the plasma concentrations required to elicit the same anticoagulant effect, S(-) phenprocoumon was 1.5 to 2.5 times as potent as R(+) phenprocoumon [1]. The anticoagulant activity of the racemic mixture fell between that of the enantiomers, confirming that the S-enantiomer is the principal pharmacologically active species.
| Evidence Dimension | Relative anticoagulant potency (potency ratio) |
|---|---|
| Target Compound Data | S(-) phenprocoumon: reference potency = 1.0 |
| Comparator Or Baseline | R(+) phenprocoumon: potency = 0.4–0.67 relative units |
| Quantified Difference | S(-) phenprocoumon is 1.5 to 2.5 times as potent as R(+) phenprocoumon (plasma concentration comparison) and 1.6 to 2.6 times as potent (AUC of effect comparison) |
| Conditions | 5 healthy human subjects; single oral dose of 0.6 mg/kg racemic, S(-), and R(+) phenprocoumon; prothrombin time and clotting factor activity measurements over 7–14 days post-dose |
Why This Matters
This quantitative stereoselective potency differential enables researchers to isolate the pharmacodynamic contribution of the active enantiomer without confounding interference from the less potent R-enantiomer present in racemic formulations.
- [1] Jähnchen E, Meinertz T, Gilfrich HJ, Groth U, Martini A. The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies. Clin Pharmacol Ther. 1976 Sep;20(3):342-9. doi:10.1002/cpt1976203342. View Source
